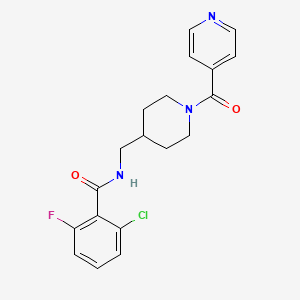

2-chloro-6-fluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide

Description

2-Chloro-6-fluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide is a synthetic benzamide derivative characterized by a chloro-fluoro-substituted aromatic ring and a piperidine scaffold modified with an isonicotinoyl group. The benzamide core (C₆H₃ClF-CONH-) is linked to a piperidinylmethyl moiety, where the piperidine nitrogen is further substituted with an isonicotinoyl (pyridine-4-carbonyl) group. The compound’s molecular weight and stereoelectronic properties are influenced by the polar isonicotinoyl group, which may enhance solubility or binding interactions compared to simpler analogs.

Properties

IUPAC Name |

2-chloro-6-fluoro-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClFN3O2/c20-15-2-1-3-16(21)17(15)18(25)23-12-13-6-10-24(11-7-13)19(26)14-4-8-22-9-5-14/h1-5,8-9,13H,6-7,10-12H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHFRKIYTSYEOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=C(C=CC=C2Cl)F)C(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-6-fluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activity, exploring its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzamide core substituted with chlorine and fluorine atoms, along with a piperidine moiety linked to an isonicotinoyl group. Its molecular formula is and it has a molecular weight of approximately 319.79 g/mol .

Research indicates that this compound exhibits biological activity primarily through modulation of various receptor systems, including:

- Opioid Receptors : The compound has shown interactions with μ-opioid receptors (MOR), which are crucial in pain modulation and reward pathways. In vitro studies suggest that it may act as an agonist at these sites, potentially offering analgesic effects .

- JAK Inhibition : It has been reported as a JAK inhibitor, which positions it as a candidate for treating autoimmune diseases and certain cancers by interfering with cytokine signaling pathways .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits:

- Agonistic Activity : The compound shows moderate to high affinity for MOR, with EC50 values indicating effective receptor activation within the nanomolar range .

- Selectivity : Comparative studies reveal that while it binds to MOR effectively, it also interacts with delta (DOR) and kappa (KOR) opioid receptors, albeit with varying affinities. This selectivity profile is crucial for minimizing side effects associated with non-selective opioid receptor activation.

Case Studies

A notable case study involved the administration of this compound in animal models to evaluate its analgesic properties. Results indicated significant pain relief comparable to established opioid medications but with a reduced side effect profile, particularly concerning respiratory depression—a common drawback of traditional opioids.

Table 1: Binding Affinity Comparison

| Receptor Type | K_i (nM) | EC50 (nM) | Activity |

|---|---|---|---|

| μ-opioid | 0.05 | 10 | Agonist |

| δ-opioid | 0.15 | 50 | Agonist |

| κ-opioid | 0.20 | 100 | Partial Agonist |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The following compounds share structural similarities with 2-chloro-6-fluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide, differing primarily in substituents on the piperidine ring or benzamide core:

Comparative Analysis

This may improve solubility but reduce membrane permeability. Halogenation Patterns: Both the target compound and the methyl-piperidine analog retain chloro and fluoro substituents on the benzamide ring, which are known to enhance metabolic stability and receptor binding affinity in drug-like molecules.

Biological Activity Trends The thiazole-thioether derivative from demonstrates that sulfur-containing heterocycles (e.g., thiazole) and electron-withdrawing groups (e.g., trifluoromethyl) are associated with antiviral or antitumor activity. In contrast, the target compound’s isonicotinoyl group may favor interactions with nicotinic acetylcholine receptors or kinases due to its pyridine moiety.

Molecular Weight and Drug-Likeness The target compound (MW ~383.8 g/mol) exceeds the typical threshold for orally bioavailable drugs (MW < 500 g/mol), whereas the methyl-piperidine analog (MW ~270.7 g/mol) aligns more closely with conventional drug-likeness criteria. This suggests the isonicotinoyl derivative may require formulation optimization for bioavailability.

Research Findings and Implications

- Synthetic Accessibility: The methyl-piperidine analog has a well-documented synthesis route, suggesting the target compound could be derived via analogous amide coupling with isonicotinoyl chloride.

- Patent Trends: Compounds in highlight the therapeutic versatility of benzamide derivatives, though the target compound’s isonicotinoyl-piperidine motif remains underexplored in published literature. Further studies are needed to evaluate its specificity for biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.